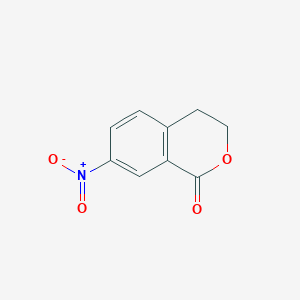![molecular formula C6H11BO4 B6600893 [2-(ethoxycarbonyl)cyclopropyl]boronic acid CAS No. 2031248-31-2](/img/structure/B6600893.png)
[2-(ethoxycarbonyl)cyclopropyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Ethoxycarbonyl)cyclopropyl]boronic acid: is an organoboron compound that features a cyclopropyl ring substituted with an ethoxycarbonyl group and a boronic acid moiety. This compound is of interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(ethoxycarbonyl)cyclopropyl]boronic acid typically involves the hydroboration of an appropriate cyclopropyl precursor. One common method is the hydroboration of an ethoxycarbonyl-substituted cyclopropene with a borane reagent, followed by oxidation to yield the boronic acid.
Industrial Production Methods: Industrial production of this compound may involve similar hydroboration techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions:
Suzuki–Miyaura Coupling: This reaction involves the coupling of [2-(ethoxycarbonyl)cyclopropyl]boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing substituted cyclopropyl derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone, depending on the reaction conditions.
Substitution: The boronic acid moiety can undergo substitution reactions with various electrophiles, leading to the formation of new functionalized cyclopropyl compounds.
Common Reagents and Conditions:
Palladium catalysts: (e.g., palladium acetate, palladium chloride)
Bases: (e.g., potassium carbonate, sodium hydroxide)
Oxidizing agents: (e.g., hydrogen peroxide, sodium perborate)
Solvents: (e.g., tetrahydrofuran, dimethylformamide)
Major Products:
- Substituted cyclopropyl derivatives
- Cyclopropyl alcohols or ketones
Aplicaciones Científicas De Investigación
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki–Miyaura coupling to form complex organic molecules.
Synthesis of Pharmaceuticals: Employed in the synthesis of drug candidates and active pharmaceutical ingredients.
Biology and Medicine:
Bioconjugation: Utilized in the modification of biomolecules for drug delivery and diagnostic applications.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Industry:
Material Science: Used in the development of advanced materials with unique properties.
Agriculture: Explored for its potential use in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of [2-(ethoxycarbonyl)cyclopropyl]boronic acid in cross-coupling reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid moiety acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.
Comparación Con Compuestos Similares
- Phenylboronic acid
- Vinylboronic acid
- Cyclopropylboronic acid
Uniqueness:
- The presence of the ethoxycarbonyl group in [2-(ethoxycarbonyl)cyclopropyl]boronic acid provides additional reactivity and functionalization options compared to simpler boronic acids.
- The cyclopropyl ring imparts unique steric and electronic properties, making it a valuable building block in organic synthesis.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, pharmaceuticals, and material science. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.
Propiedades
IUPAC Name |
(2-ethoxycarbonylcyclopropyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BO4/c1-2-11-6(8)4-3-5(4)7(9)10/h4-5,9-10H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUUWMRIIMVSNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1C(=O)OCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3H-benzo[e]indole-1-carboxylicacid](/img/structure/B6600873.png)




![7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6600915.png)
